Cas no 861208-41-5 (1,2,3-Thiadiazole, 5-bromo-4-phenyl-)

1,2,3-チアジアゾール誘導体である5-ブロモ-4-フェニル-1,2,3-チアジアゾールは、複素環化合物の一種として有機合成化学や医薬品開発において重要な中間体です。臭素原子とフェニル基を有する構造的特徴から、求電子置換反応やカップリング反応などの官能基変換に適しており、高収率で反応性に優れています。特に医薬品分野では活性成分の骨格構築に有用で、生物活性化合物の合成における多様性を提供します。安定性が高く取り扱いやすいため、実験室規模から工業的生産まで幅広く応用可能です。

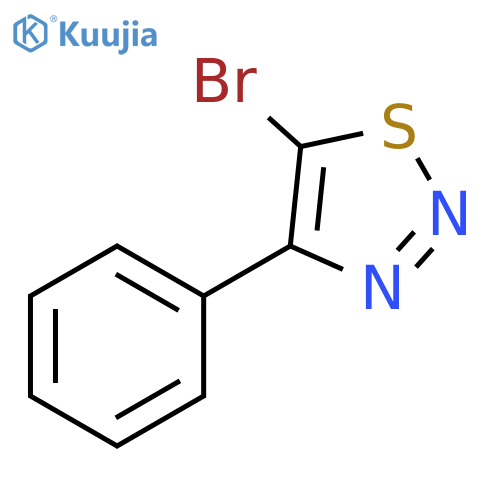

861208-41-5 structure

商品名:1,2,3-Thiadiazole, 5-bromo-4-phenyl-

CAS番号:861208-41-5

MF:C8H5BrN2S

メガワット:241.107699155807

MDL:MFCD04124864

CID:5225083

PubChem ID:3711887

1,2,3-Thiadiazole, 5-bromo-4-phenyl- 化学的及び物理的性質

名前と識別子

-

- 1,2,3-Thiadiazole, 5-bromo-4-phenyl-

-

- MDL: MFCD04124864

- インチ: 1S/C8H5BrN2S/c9-8-7(10-11-12-8)6-4-2-1-3-5-6/h1-5H

- InChIKey: YLSSGJWFVIEENZ-UHFFFAOYSA-N

- ほほえんだ: S1C(Br)=C(C2=CC=CC=C2)N=N1

計算された属性

- せいみつぶんしりょう: 239.93568g/mol

- どういたいしつりょう: 239.93568g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 54Ų

- 疎水性パラメータ計算基準値(XlogP): 3.1

1,2,3-Thiadiazole, 5-bromo-4-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB296867-100mg |

5-Bromo-4-phenyl-1,2,3-thiadiazole; . |

861208-41-5 | 100mg |

€283.50 | 2025-02-19 | ||

| Ambeed | A901174-1g |

5-Bromo-4-phenyl-1,2,3-thiadiazole |

861208-41-5 | 90% | 1g |

$350.0 | 2024-08-02 | |

| Key Organics Ltd | 2H-341S-5MG |

5-bromo-4-phenyl-1,2,3-thiadiazole |

861208-41-5 | >90% | 5mg |

£46.00 | 2025-02-08 | |

| Key Organics Ltd | 2H-341S-100MG |

5-bromo-4-phenyl-1,2,3-thiadiazole |

861208-41-5 | >90% | 100mg |

£146.00 | 2025-02-08 | |

| Key Organics Ltd | 2H-341S-50MG |

5-bromo-4-phenyl-1,2,3-thiadiazole |

861208-41-5 | >90% | 50mg |

£102.00 | 2025-02-08 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00872329-1g |

5-Bromo-4-phenyl-1,2,3-thiadiazole |

861208-41-5 | 90% | 1g |

¥2401.0 | 2024-04-18 | |

| abcr | AB296867-100 mg |

5-Bromo-4-phenyl-1,2,3-thiadiazole; . |

861208-41-5 | 100 mg |

€221.50 | 2023-07-20 | ||

| Key Organics Ltd | 2H-341S-1MG |

5-bromo-4-phenyl-1,2,3-thiadiazole |

861208-41-5 | >90% | 1mg |

£37.00 | 2025-02-08 | |

| Key Organics Ltd | 2H-341S-10MG |

5-bromo-4-phenyl-1,2,3-thiadiazole |

861208-41-5 | >90% | 10mg |

£63.00 | 2025-02-08 |

1,2,3-Thiadiazole, 5-bromo-4-phenyl- 関連文献

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

861208-41-5 (1,2,3-Thiadiazole, 5-bromo-4-phenyl-) 関連製品

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 1622100-48-4(7-methoxy-8-methylquinoline)

- 2680546-11-4(methyl 2-{(benzyloxy)carbonylamino}-3-(2-fluoropyridin-3-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:861208-41-5)1,2,3-Thiadiazole, 5-bromo-4-phenyl-

清らかである:99%

はかる:1g

価格 ($):315.0